4-(3-Methoxyphenyl)pyridin-2-amine chemical structure and properties
4-(3-Methoxyphenyl)pyridin-2-amine chemical structure and properties
An In-Depth Technical Guide to 4-(3-Methoxyphenyl)pyridin-2-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(3-Methoxyphenyl)pyridin-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical structure, physicochemical properties, robust synthetic methodologies, spectroscopic signature, and its emerging role as a key structural motif in modern drug discovery.
Core Molecular Architecture and Identifiers
4-(3-Methoxyphenyl)pyridin-2-amine belongs to the class of aminopyridines, which are foundational scaffolds in the development of therapeutic agents. The structure features a pyridine ring substituted with an amine group at the 2-position and a methoxyphenyl group at the 4-position. This arrangement of a hydrogen bond donor (amine), a hydrogen bond acceptor (pyridine nitrogen), and a lipophilic aryl group provides a versatile pharmacophore for interacting with various biological targets.
Caption: Chemical structure of 4-(3-Methoxyphenyl)pyridin-2-amine.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 4-(3-Methoxyphenyl)pyridin-2-amine | N/A |
| CAS Number | 893738-18-6 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | [1][2] |
| SMILES | COc1cccc(c1)c2cc(N)ncc2 | [1] |
| InChIKey | PGBMTNNEAWCSJZ-UHFFFAOYSA-N | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |
Strategic Synthesis: A Two-Stage Approach
The synthesis of 4-(3-Methoxyphenyl)pyridin-2-amine is efficiently achieved through a strategic combination of two of the most powerful cross-coupling reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This modular approach allows for the independent formation of the C-C and C-N bonds, providing a high degree of flexibility and functional group tolerance.
The Rationale:
-
Suzuki-Miyaura Coupling: This reaction is the method of choice for forming the C4-aryl bond between the pyridine core and the methoxyphenyl ring.[3][4] It utilizes a palladium catalyst to couple an organoboron species (boronic acid or ester) with a halide. This reaction is renowned for its reliability and broad substrate scope.[5][6]
-
Buchwald-Hartwig Amination: Following the successful construction of the biaryl scaffold, the amine group is introduced at the C2 position. The Buchwald-Hartwig amination is a palladium-catalyzed reaction ideal for forming C-N bonds, a transformation that is often challenging using classical methods.[7][8] This reaction has been specifically shown to be effective for the amination of 2-bromopyridines.[9][10]
Caption: Synthetic workflow for 4-(3-Methoxyphenyl)pyridin-2-amine.
Exemplary Synthetic Protocol (Suzuki-Miyaura Coupling)
This protocol is a generalized representation. Substrate-specific optimization is essential for achieving maximum yield and purity.
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-4-chloropyridine (1.0 eq.), 3-methoxyphenylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.). The choice of catalyst and ligand is critical and can significantly impact reaction efficiency.[4][5]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are generally complete within 8-12 hours.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-(3-Methoxyphenyl)pyridin-2-amine.
Spectroscopic and Analytical Profile
Characterization of 4-(3-Methoxyphenyl)pyridin-2-amine relies on standard spectroscopic techniques. While a specific experimental spectrum for this isomer is not publicly available, the expected data can be reliably predicted based on its structure and data from analogous compounds.[11][12][13]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Region (δ 6.8-8.2 ppm): A complex series of multiplets corresponding to the 7 aromatic protons on the two rings. The pyridine protons will typically be downfield relative to the methoxyphenyl protons. - Amine Protons (δ 4.5-5.5 ppm): A broad singlet for the -NH₂ protons; the chemical shift can vary with concentration and solvent. - Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to 3 hydrogens for the -OCH₃ group.[14] |
| ¹³C NMR | - Aromatic Region (δ 100-160 ppm): Signals for the 11 aromatic carbons. The carbon attached to the oxygen (-C-O) will be significantly downfield (~160 ppm), as will the C2 and C6 carbons of the pyridine ring. - Methoxy Carbon (δ ~55 ppm): A signal for the -OCH₃ carbon.[13] |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 201.10 |
| FT-IR (cm⁻¹) | - N-H Stretch: 3300-3500 (primary amine). - C-H Stretch (Aromatic): ~3050. - C=C/C=N Stretch: 1500-1600. - C-O Stretch (Aryl Ether): 1200-1250. |
Relevance in Drug Discovery and Medicinal Chemistry
The aminopyridine scaffold is a privileged structure in medicinal chemistry, and the addition of a methoxyphenyl group further enhances its potential.[15][16] This class of compounds is explored for a wide range of therapeutic applications.
-
Kinase Inhibition: Many kinase inhibitors incorporate a hinged binding motif where an aminopyridine or similar heterocycle forms crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The methoxyphenyl group can then occupy adjacent hydrophobic pockets, contributing to potency and selectivity. Structurally related pyrazolo[3,4-b]pyridines have been investigated as inhibitors of cyclin-dependent kinases (CDK2/CDK9) for anticancer applications.[17]
-
Receptor Modulation: The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors or participate in ionic interactions, making them suitable for targeting various receptors. For instance, aminopyridazine derivatives have been identified as GABA-A receptor antagonists.[18] Furthermore, certain pyridine-2-amine derivatives are being investigated as selective Toll-like receptor 8 (TLR8) agonists for immunotherapy.[19]
-
Synthetic Intermediates: Beyond its own potential bioactivity, 4-(3-Methoxyphenyl)pyridin-2-amine serves as a valuable building block.[20] The amine group can be further functionalized to build more complex molecules, enabling the exploration of extensive chemical space in lead optimization programs.[21]
Safety and Handling
As a laboratory chemical, 4-(3-Methoxyphenyl)pyridin-2-amine should be handled with appropriate care. Based on data for analogous compounds, it should be considered potentially harmful if swallowed and may cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-(3-Methoxyphenyl)pyridin-2-amine is a well-defined chemical entity with significant value for the research and development community. Its strategic synthesis, enabled by powerful palladium-catalyzed cross-coupling reactions, makes it readily accessible. The inherent drug-like features of its aminopyridine core, combined with the modulatory influence of the methoxyphenyl substituent, establish it as a high-potential scaffold for discovering next-generation therapeutics, particularly in oncology and immunology.
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